molecular formula C15H15NO3 B14687505 5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol CAS No. 26449-43-4

5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol

Cat. No.: B14687505
CAS No.: 26449-43-4
M. Wt: 257.28 g/mol
InChI Key: SOAIBXPFTBJFHI-UHFFFAOYSA-N
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Description

5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol is a chemical compound known for its unique structure and potential applications in various fields. This compound features an ethoxy group, a hydroxyphenyl group, and a methylideneamino linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol typically involves the condensation reaction between 5-ethoxy-2-aminophenol and 3-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol involves its interaction with specific molecular targets and pathways. The hydroxy and imine groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethoxy-2-aminophenol
  • 3-Hydroxybenzaldehyde
  • 5-Ethoxy-2-[(3-methoxyphenyl)methylideneamino]phenol

Comparison

5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol is unique due to the presence of both hydroxy and ethoxy groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

26449-43-4

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

5-ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C15H15NO3/c1-2-19-13-6-7-14(15(18)9-13)16-10-11-4-3-5-12(17)8-11/h3-10,17-18H,2H2,1H3

InChI Key

SOAIBXPFTBJFHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N=CC2=CC(=CC=C2)O)O

Origin of Product

United States

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